molecular formula C19H24N4O3 B5114063 8-[(2-oxo-1-pyrrolidinyl)acetyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

8-[(2-oxo-1-pyrrolidinyl)acetyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Cat. No. B5114063
M. Wt: 356.4 g/mol
InChI Key: WSJIUWLNWBDTKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(2-oxo-1-pyrrolidinyl)acetyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-147 and has been studied extensively for its unique properties and potential benefits.

Mechanism of Action

The exact mechanism of action of TAK-147 is not fully understood, but it is believed to act as a modulator of the sigma-1 receptor. This receptor is involved in the regulation of various cellular processes, including calcium signaling, protein folding, and lipid metabolism. By modulating the activity of this receptor, TAK-147 may have the potential to affect these cellular processes and produce therapeutic effects.
Biochemical and physiological effects:
Studies have shown that TAK-147 has a range of biochemical and physiological effects. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. TAK-147 has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-147 is its high affinity for the sigma-1 receptor, which makes it a valuable tool for studying the function of this receptor. However, TAK-147 has some limitations for lab experiments. It is a synthetic compound that requires expertise in organic chemistry for its synthesis, which may limit its availability. Additionally, the exact mechanism of action of TAK-147 is not fully understood, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of TAK-147. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative diseases. Additionally, the exact mechanism of action of TAK-147 needs to be further elucidated to fully understand its therapeutic potential. Finally, the synthesis of TAK-147 could be optimized to improve its availability and reduce its cost.

Synthesis Methods

The synthesis of TAK-147 involves a multi-step process that starts with the reaction of 2-pyrrolidone with 1,2-diaminocyclohexane. This reaction results in the formation of a cyclic intermediate, which is then reacted with phenylacetyl chloride to obtain the final product. The synthesis of TAK-147 is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

TAK-147 has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes. This receptor is known to play a crucial role in the regulation of calcium homeostasis, which is important for neuronal function.

properties

IUPAC Name

8-[2-(2-oxopyrrolidin-1-yl)acetyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c24-16-7-4-10-22(16)13-17(25)21-11-8-19(9-12-21)18(26)20-14-23(19)15-5-2-1-3-6-15/h1-3,5-6H,4,7-14H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJIUWLNWBDTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC(=O)N2CCC3(CC2)C(=O)NCN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(2-Oxo-1-pyrrolidinyl)acetyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.